An In-depth Technical Guide to (R)-Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 64700-65-8)
An In-depth Technical Guide to (R)-Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 64700-65-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 5-oxopyrrolidine-2-carboxylate, also known as Methyl D-pyroglutamate, is a chiral heterocyclic compound of significant interest in modern organic synthesis. Its rigid, five-membered lactam structure, combined with the stereochemically defined carboxylate group, renders it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key applications in pharmaceutical and materials science, and essential safety and handling procedures. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and development.
Core Molecular Profile and Physicochemical Properties
(R)-Methyl 5-oxopyrrolidine-2-carboxylate (CAS No. 64700-65-8) is an ester derivative of D-pyroglutamic acid.[1] The molecule's chirality, originating from the asymmetric carbon at the 2-position of the pyrrolidone ring, is a critical feature that dictates its utility in stereoselective synthesis.[1] Its structural rigidity and bifunctional nature (lactam and ester) provide multiple reaction sites for chemical modification.
Key Properties Summary
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 64700-65-8 | [1][2] |
| IUPAC Name | methyl (2R)-5-oxopyrrolidine-2-carboxylate | [2][3] |
| Synonyms | Methyl D-pyroglutamate, (-)-D-Pyroglutamic Acid Methyl Ester, D-Pyr-OMe | [1][3] |
| Molecular Formula | C₆H₉NO₃ | [2][4] |
| Molecular Weight | 143.14 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow viscous liquid or solid | [1][4] |
| Boiling Point | 83°C at 0.25 mmHg | [5] |
| Density | ~1.226 g/cm³ | [5] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| Storage | Store at room temperature, sealed in a dry environment. Moisture sensitive. | [5][6] |
Structural and Spectral Data
The identity and purity of (R)-Methyl 5-oxopyrrolidine-2-carboxylate are typically confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (¹H NMR): A proton NMR spectrum will consistently show characteristic signals corresponding to the protons on the pyrrolidine ring and the methyl ester. Key expected signals include multiplets for the ring protons (CH₂CH₂) between approximately 2.04-2.18 ppm and 3.56-3.62 ppm, a singlet for the methyl ester protons (OCH₃) around 3.70 ppm, and a multiplet for the chiral proton (CH) between 4.16-4.22 ppm.[7]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion peak [M+H]⁺ at m/z 144.0.[7]
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Gas Chromatography (GC): Purity is often assessed by GC, with commercial batches typically reaching ≥98% purity.[4][5]
Synthesis Methodologies: From Precursor to Product
The most prevalent and economically viable synthesis of (R)-Methyl 5-oxopyrrolidine-2-carboxylate involves the direct esterification of its parent amino acid, D-pyroglutamic acid. Alternative methods leveraging biocatalysis or asymmetric synthesis from achiral precursors have also been explored to ensure high enantiomeric purity.[2]
Primary Synthesis Route: Acid-Catalyzed Esterification
The classical approach involves the reaction of D-pyroglutamic acid with methanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it reacts with methanol to generate HCl in situ, which then catalyzes the esterification.
Caption: Synthesis via esterification of D-Pyroglutamic Acid.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system for synthesizing and confirming the target compound.
Objective: To synthesize (R)-Methyl 5-oxopyrrolidine-2-carboxylate from D-pyroglutamic acid.
Materials:
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5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Deionized water
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-oxopyrrolidine-2-carboxylic acid (e.g., 9.00 g, 69.7 mmol) in methanol (20 mL).[7]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (e.g., 6.60 mL, 90.6 mmol) dropwise to the stirred solution.[7] Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction between thionyl chloride and methanol.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After completion, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[7]
-
Extraction: Dilute the residue with deionized water (100 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (100 mL).[7]
-
Washing: Separate the organic phase and wash it sequentially with deionized water (20 mL) and then with saturated brine (50 mL).[7] Causality Note: The water wash removes residual methanol and acid, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product as a colorless liquid.[7] The product is often of sufficient purity for subsequent steps without further purification.[7]
Core Applications in Scientific Research & Development
The utility of (R)-Methyl 5-oxopyrrolidine-2-carboxylate stems from its identity as a chiral pool starting material, providing a readily available source of (R)-stereochemistry for more complex targets.
-
Pharmaceuticals: It is a pivotal intermediate in the synthesis of novel therapeutic agents. A notable example is its use in the preparation of phenylpropiolic acid derivatives, which have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[1][8]
-
Material Science: The defined stereochemistry of this compound is exploited in the creation of advanced materials. It is used to prepare homochiral Metal-Organic Frameworks (MOFs), where the chirality of the ligand dictates the structure and properties of the resulting porous material.[2]
-
Agrochemicals and Organic Synthesis: It serves as a versatile building block for various heterocyclic compounds used in agrochemical development and as a chiral auxiliary in asymmetric synthesis.[1][9]
-
Analytical Chemistry: The pure compound acts as an analytical standard for the identification and quantification of related pyrrolidone structures in complex mixtures.[2]
Caption: Key application pathways for the title compound.
Safety, Handling, and Regulatory Profile
Proper handling of (R)-Methyl 5-oxopyrrolidine-2-carboxylate is essential to ensure laboratory safety. While comprehensive toxicological data is limited, compounds of this class require careful management.[10][11]
Hazard Identification and Precautions
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GHS Classification: The compound is typically classified with the GHS07 pictogram (Warning).
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Always handle in a chemical fume hood to avoid inhalation.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[10][11]
-
Conditions to Avoid: Keep away from heat, flames, and sparks.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10][11]
-
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air.[10]
Conclusion
(R)-Methyl 5-oxopyrrolidine-2-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in stereoselective synthesis. Its well-defined properties, accessible synthesis, and proven utility make it a cornerstone chiral building block for researchers in pharmaceuticals, materials science, and beyond. Adherence to established protocols and safety guidelines will ensure its effective and safe application in advancing scientific discovery.
References
-
Chemsrc. (n.d.). CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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Stenutz. (n.d.). methyl (2R)-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl D-pyroglutamate. Retrieved from [Link]
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